N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-12-7-11(8-13(22)9-12)19(26)23-14-5-6-17(25)15(10-14)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYUTMVMLIQCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. One common method includes the reaction of 2-aminobenzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives from the provided evidence (e.g., triazole-thiones [7–9] and S-alkylated triazoles [10–15]) to highlight substituent effects and physicochemical properties.
Table 1: Structural and Spectral Comparison
Key Findings :
thiol) . Triazole-thiones [7–9] lack the amide group but retain sulfonyl and halogenated aryl groups, influencing solubility and hydrogen-bonding capacity.
Functional Groups: The hydroxyl group in the target compound offers hydrogen-bond donor capability absent in sulfonyl-containing triazoles, which may affect bioavailability .
Spectral Distinctions :
- The absence of C=S (IR) and presence of amide C=O in the target compound differentiate it from triazole-thiones, which show reversed trends.
- 1H-NMR of the target compound would display complex splitting due to chlorine’s anisotropic effects, unlike the simpler fluorophenyl environments in [10–15].
Synthetic Pathways :
- While triazole derivatives [7–15] are synthesized via base-mediated alkylation and tautomerization, the target benzamide likely requires amide coupling (e.g., EDC/HOBt), emphasizing divergent reaction conditions .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzothiazole moiety, a hydroxyphenyl group, and dichlorobenzamide. The synthesis typically involves the reaction of 2-aminobenzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine, facilitating the formation of the amide bond .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis. For instance, studies have demonstrated its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been effective against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer metabolism and inflammation.
- Membrane Disruption : In bacterial cells, it alters membrane integrity, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations.
- Animal Models : In vivo tests on murine models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an anticancer drug.
- Antimicrobial Testing : The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits growth of cancer cells | Induction of apoptosis via caspase activation |
| Antimicrobial | Effective against bacterial strains | Disruption of cell membranes |
| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
